molecular formula C8H6FN3O B1453661 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine CAS No. 21742-05-2

4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine

Cat. No. B1453661
CAS RN: 21742-05-2
M. Wt: 179.15 g/mol
InChI Key: CHYRTZDRTVDTOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography or NMR spectroscopy to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Anticancer Activity

4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine: has shown promise in the field of oncology. Compounds with this structure have been synthesized and evaluated for their efficacy against human tumor cells. They exhibit antimitotic activity, which is crucial for stopping the proliferation of cancer cells . The ability to inhibit cell growth makes this compound a potential candidate for further development into anticancer drugs.

Antimicrobial Properties

Research indicates that derivatives of this compound have significant antimicrobial properties. They have been synthesized and tested against various bacterial and fungal strains, showing potential as a treatment for infections caused by pathogens like A. baumannii. This opens up possibilities for new antibiotics, especially in an era of increasing antibiotic resistance.

Antiviral Applications

The structure of 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine is conducive to antiviral activity. Benzamide-based derivatives with similar structures have been effective against the H5N1 influenza virus, suggesting that this compound could be modified to develop antiviral therapeutics .

Pharmacokinetics Prediction

In pharmacology, the drug-like properties of compounds are crucial. This compound has been evaluated using SwissAdme for its pharmacokinetic parameters, showing satisfactory drug-like characteristics . This means it has the potential to be absorbed, distributed, metabolized, and excreted effectively, which is vital for any therapeutic agent.

Organic Synthesis

In organic synthesis, 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine can be a valuable intermediate. It can be used in the synthesis of various heterocyclic compounds, which are foundational structures in many drugs and biologically active molecules . Its role in facilitating complex chemical reactions makes it an important tool for chemists.

Materials Science

The compound’s derivatives have applications in materials science, particularly in the development of high-performance polymers like polysulfones . These polymers are used in various industries due to their thermal resistance and strength over a wide range of temperatures, making them suitable for high-tech applications.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets are often used for this purpose .

Future Directions

This involves predicting or proposing future research directions. This could be based on the compound’s properties, its potential applications, or unanswered questions from previous studies .

properties

IUPAC Name

4-(2-fluorophenyl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-8(10)12-13-11-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYRTZDRTVDTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NON=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine

CAS RN

21742-05-2
Record name 4-(2-fluorophenyl)-1,2,5-oxadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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